- Imidazoles, United Kingdom, , ,
Cas no 92712-69-1 (Ethyl 2-chloro-4-iodobenzoate)
Ethyl 2-chloro-4-iodobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-chloro-4-iodobenzoate
- AGN-PC-00LVPB
- SureCN10641423
- ZINC36532955
- AS02974
- Benzoic acid, 2-chloro-4-iodo-, ethyl ester
- Benzoic acid,2-chloro-4-iodo-,ethyl ester;
- Ethyl 2-chloro-4-iodobenzoate (ACI)
- SCHEMBL10641423
- Ethyl2-Chloro-4-iodobenzoate
- D75552
- CS-16259
- CS-0094428
- DTXSID30534863
- OYNKNUFQOPRECH-UHFFFAOYSA-N
- 92712-69-1
- AKOS027323286
-
- MDL: MFCD11846100
- Inchi: 1S/C9H8ClIO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3
- InChI Key: OYNKNUFQOPRECH-UHFFFAOYSA-N
- SMILES: O=C(C1C(Cl)=CC(I)=CC=1)OCC
Computed Properties
- Exact Mass: 309.92600
- Monoisotopic Mass: 309.92575g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.745
- Boiling Point: 322.9°C at 760 mmHg
- Flash Point: 149.1°C
- Refractive Index: 1.595
- PSA: 26.30000
- LogP: 3.12130
Ethyl 2-chloro-4-iodobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 037789-1g |
Ethyl 2-chloro-4-iodobenzoate |
92712-69-1 | >98% | 1g |
£104.00 | 2022-03-01 | |
| Fluorochem | 037789-5g |
Ethyl 2-chloro-4-iodobenzoate |
92712-69-1 | >98% | 5g |
£413.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165068-100mg |
Ethyl 2-chloro-4-iodobenzoate |
92712-69-1 | 98% | 100mg |
¥474.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165068-250mg |
Ethyl 2-chloro-4-iodobenzoate |
92712-69-1 | 98% | 250mg |
¥725.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165068-1g |
Ethyl 2-chloro-4-iodobenzoate |
92712-69-1 | 98% | 1g |
¥1406.00 | 2024-04-25 | |
| 1PlusChem | 1P00GVWQ-100mg |
Ethyl 2-chloro-4-iodobenzoate |
92712-69-1 | 98% | 100mg |
$41.00 | 2025-02-27 | |
| 1PlusChem | 1P00GVWQ-250mg |
Ethyl 2-chloro-4-iodobenzoate |
92712-69-1 | 97% | 250mg |
$57.00 | 2025-02-27 | |
| Aaron | AR00GW52-100mg |
Ethyl 2-chloro-4-iodobenzoate |
92712-69-1 | 98% | 100mg |
$43.00 | 2025-01-24 | |
| Aaron | AR00GW52-250mg |
Ethyl 2-chloro-4-iodobenzoate |
92712-69-1 | 98% | 250mg |
$70.00 | 2025-01-24 | |
| Aaron | AR00GW52-1g |
Ethyl 2-chloro-4-iodobenzoate |
92712-69-1 | 98% | 1g |
$158.00 | 2025-01-24 |
Ethyl 2-chloro-4-iodobenzoate Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt
- Preparation of the retinoid compound and their application as anticancer agents, World Intellectual Property Organization, , ,
Ethyl 2-chloro-4-iodobenzoate Raw materials
Ethyl 2-chloro-4-iodobenzoate Preparation Products
Ethyl 2-chloro-4-iodobenzoate Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on Ethyl 2-chloro-4-iodobenzoate
Ethyl 2-chloro4-iodobenzoate (CAS No. 92712-69-1): A Comprehensive Overview
Ethyl 2-chloro4-iodobenzoate, identified by the CAS No. 92712-69-1, is an aromatic ester compound characterized by its unique substitution pattern on the benzene ring. This molecule consists of a benzoic acid backbone with a chloro group at the para position and an iodo substituent at the meta position, further functionalized by an ethyl ester moiety. The combination of halogen atoms—specifically chlorine and iodine—alongside the ester group imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a promising candidate for advanced biomedical applications.
In recent years, compounds bearing both chloro and iodo substituents have gained attention due to their tunable electronic effects and potential for modulating biological activity. A study published in the Journal of Medicinal Chemistry (JMC) in 2023 highlighted how such dual-halogenated aromatic systems can enhance ligand efficiency when designing kinase inhibitors, a critical class of anticancer agents. The ethyl ester group in Ethyl 2-chloro4-iodobenzoate, which demonstrated that meta-substituted iodo groups could selectively bind to metalloenzymes involved in bacterial biofilm formation, opening new avenues for combating antibiotic-resistant pathogens.
The physical properties of Ethyl 2-chloro4-iodobenzoate, researchers employed computational docking studies to evaluate its interaction with protein targets. These studies revealed that the compound’s rigid structure and hydrophobic nature allow it to bind effectively within enzyme active sites, particularly those requiring halogen bond interactions. Such findings underscore its utility as a lead compound in structure-based drug design initiatives.
In academic research settings, Ethyl ***, further emphasizing its role as a versatile building block for synthesizing bioactive molecules with enhanced pharmacokinetic profiles.
A notable application area involves leveraging Ethyl ***, where this compound was used to synthesize photoresponsive materials capable of reversible drug release under near-infrared light—a breakthrough for targeted cancer therapies.
Ethyl ***, researchers have begun exploring its potential as an imaging agent due to the iodine’s compatibility with X-ray contrast mechanisms. Preliminary studies suggest that its aromatic framework could be modified to create dual-functional molecules that simultaneously deliver therapeutic agents and enable real-time monitoring via medical imaging techniques.
The synthesis of Ethyl *.
Ethyl *.
Ethyl *.
Ethyl *.
Ethyl
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